molecular formula C16H16N2O B14141722 1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine CAS No. 875000-09-2

1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine

Katalognummer: B14141722
CAS-Nummer: 875000-09-2
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: POOZIAQUGIMGTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be used to enhance the reaction efficiency . For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been reported to provide high yields under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as various substituted benzoxazole derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .

Wirkmechanismus

The mechanism of action of 1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine include other benzoxazole derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern on the benzoxazole ring, which can influence its chemical reactivity and biological activity. This unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

875000-09-2

Molekularformel

C16H16N2O

Molekulargewicht

252.31 g/mol

IUPAC-Name

[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine

InChI

InChI=1S/C16H16N2O/c1-10-7-11(2)15-14(8-10)18-16(19-15)13-5-3-12(9-17)4-6-13/h3-8H,9,17H2,1-2H3

InChI-Schlüssel

POOZIAQUGIMGTA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.